molecular formula C18H16O5 B1196754 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one CAS No. 67858-30-4

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

Cat. No. B1196754
CAS RN: 67858-30-4
M. Wt: 312.3 g/mol
InChI Key: QCXAJQVDUHKDEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one involves multi-step organic reactions that allow for the introduction of the trimethoxyphenyl group into the chromen-4-one scaffold. A novel synthesis involves a four-component reaction from substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, sequentially involving Michael addition, aza-nucleophilic addition, intermolecular nucleophilic addition, and dehydration reaction (Zhou et al., 2013). Another approach reported the one-pot synthesis of anionic scaffolds, substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-one, showcasing the versatility of chromen-2-one derivatives in organic synthesis (Carmel Y. et al., 2018).

Molecular Structure Analysis

The molecular structure of related chromen-4-one derivatives emphasizes the importance of the chromene core and the substituents in dictating the compound's physical and chemical properties. For instance, crystal structure analysis of 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one has provided insights into the compound's crystalline form, highlighting the intra-molecular hydrogen bonding between hydroxyls and carbonyls, which is crucial for the stability of these molecules (Manolov et al., 2008).

Chemical Reactions and Properties

Chromen-4-one derivatives participate in various chemical reactions, including photocatalytic intramolecular couplings and multicomponent reactions, which are pivotal in diversifying the chemical space of these compounds. For example, the photoinduced intramolecular coupling in 3-propynyloxy-chromenones highlights the reactivity of the chromen-4-one core under photochemical conditions (Jindal et al., 2014).

Scientific Research Applications

  • Crystal Structure Analysis : One study focused on the crystal structure of a related compound, providing detailed insights into its molecular configuration (Manolov, Ströbele, & Meyer, 2008).

  • Anticancer Activity : Another research discovered that certain derivatives of this compound exhibit significant anticancer activity. It was found to be effective against various human cancer cell lines and showed potential as a telomerase inhibitor (Wang et al., 2018).

  • Aldose Reductase Inhibitory Activity : A study described the synthesis of a compound related to 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one with potential activity as an aldose reductase inhibitor, which can be beneficial in treating diabetic complications (Igarashi et al., 2005).

  • Synthesis and Structural Elucidation : Research has been conducted on efficient methods for synthesizing related compounds, highlighting the potential for producing various derivatives with potential biological activities (Lichitsky, Komogortsev, & Melekhina, 2022).

  • Pharmaceutical Applications : The compound has been studied for its role in the facile and sustainable synthesis of various pharmaceutically interesting derivatives (Brahmachari & Nurjamal, 2017).

  • Nanoparticle Synthesis and Catalysis : Research also includes its use in the development of novel catalysts for organic synthesis, such as the amino glucose-functionalized silica-coated NiFe2O4 nanoparticles (Fekri et al., 2018).

  • Bioactive Compound Synthesis : Another study explored the synthesis of bioactive structures that could have broad applications in biomedical research (Zhou et al., 2013).

  • Antioxidant Properties : Investigations into the antioxidant properties of derivatives have shown promising results in different biological contexts (Stanchev et al., 2009).

  • Organocatalysis in Chemical Synthesis : The compound's derivatives have been used in organocatalysis, showcasing its utility in chemical synthesis (Dekamin, Eslami, & Maleki, 2013).

  • Photochemical Applications : Studies on photochemical transformations of related compounds have been conducted, which could have implications in developing new photoactive materials (Khanna et al., 2015).

properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-16-8-11(9-17(21-2)18(16)22-3)15-10-13(19)12-6-4-5-7-14(12)23-15/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXAJQVDUHKDEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218099
Record name 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3',4',5'-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one

CAS RN

67858-30-4
Record name 3′,4′,5′-Trimethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67858-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3',4',5'-Trimethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067858304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70218099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4',5'-TRIMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP0OD925FK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3',4',5'-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 - 176 °C
Record name 3',4',5'-Trimethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033639
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
F Zhang, Y Yan, X Han, JC Du, R Zhu, XH Liu - Bioorganic Chemistry, 2022 - Elsevier
On basis of Quercetin moiety, two series of 20 new compounds were designed and synthesized accordingly in this study, and their anti-inflammatory activities in vitro and in vivo were …
Number of citations: 2 www.sciencedirect.com
M Singh, M Kaur, B Vyas, O Silakari - Medicinal Chemistry Research, 2018 - Springer
Polyfunctional compounds comprise a novel class of therapeutic agents for the treatment of multi-factorial diseases. A series of 2-Phenyl-4H-chromen-4-one and its derivatives (5a–n) …
Number of citations: 18 link.springer.com
J Quan Wang, M Di Yang, X Chen, Y Wang… - Journal of enzyme …, 2018 - Taylor & Francis
A series of new trimethoxyphenyl-4H-chromen derivatives as telomerase inhibitors through regulation dyskerin were designed and synthesised. The anticancer activity assay in vitro …
Number of citations: 10 www.tandfonline.com
M Singh, M Kaur, N Singh, O Silakari - Bioorganic & Medicinal Chemistry, 2017 - Elsevier
A novel series of flavonoid based compounds were designed, synthesized and biologically evaluated for Acetylcholinesterase (AChE) inhibitory activity integrated with advanced …
Number of citations: 24 www.sciencedirect.com
H Jun, T Xuemei, Z Qing, P Feng, L Tingting… - Chinese Journal of …, 2020 - sioc-journal.cn
A series of myricetin derivatives containing quinazoline thioether moiety were designed and synthesized using myricetrin as the starting material through active splicing strategy. All …
Number of citations: 3 sioc-journal.cn
Z Wang, X Deng, R Xiong, S Xiong, J Liu, X Cao… - …, 2018 - pubs.rsc.org
A series of 3′,4′,5′-trimethoxy flavonoids with benzimidazole linked by different chain alkanes have been designed and synthesized. The potential activity of these compounds as …
Number of citations: 16 pubs.rsc.org
S Dash - 2018 - kr.cup.edu.in
Carbohydrate metabolism in cancer cells is linked to the 'Warburg Effect' which states that, under aerobic conditions, cancer cells metabolize approximately ten fold more glucose to …
Number of citations: 1 kr.cup.edu.in
JQ Wang, X Wang, Y Wang, WJ Tang, JB Shi… - European Journal of …, 2018 - Elsevier
In this study, twenty curcumin analogue hybrids as potential anticancer agents through regulation protein of TrxR were designed and synthesized. Results of anticancer activity showed …
Number of citations: 36 www.sciencedirect.com
S Dash, PP Kushwaha, S Kumar - Phytochemistry, Apple Academic …, 2018 - academia.edu
Carbohydrate metabolism in cancer cells is linked to the “Warburg Effect” which states that, under aerobic conditions, cancer cells metabolize approximately 10-fold more glucose to …
Number of citations: 2 www.academia.edu
M Li, G Zha, R Chen, X Chen, Q Sun… - Pharmacology …, 2022 - Wiley Online Library
Lung cancer is the most common cause of cancer‐related deaths. Moreover, exploring efficient tumor‐killing drugs is urgently needed. In our study, several derivative compounds of …
Number of citations: 6 bpspubs.onlinelibrary.wiley.com

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